alpha-Oxothiophen-2-acetonitrile

Overview

Description

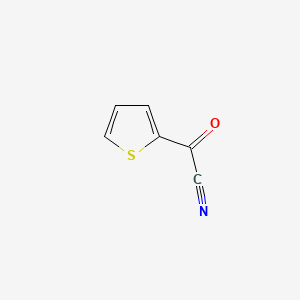

Alpha-Oxothiophen-2-acetonitrile is a chemical compound with the molecular formula C6H3NOS and a molecular weight of 137.15912 g/mol . It is also known by other names such as thiophene-2-carbonyl cyanide and 2-thienylcarbonyl cyanide . This compound is part of the thiophene derivatives family, which are known for their diverse applications in various fields including organic synthesis, medicinal chemistry, and material sciences.

Preparation Methods

Alpha-Oxothiophen-2-acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-thenoyl chloride with potassium cyanide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Another method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents . Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Alpha-Oxothiophen-2-acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions include thiophene derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Alpha-Oxothiophen-2-acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicinal chemistry, it serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects. The compound is also utilized in material sciences for the fabrication of organic semiconductors and organic light-emitting diodes (OLEDs) . Additionally, its unique properties make it suitable for studies on organic synthesis and material sciences.

Mechanism of Action

The mechanism of action of alpha-Oxothiophen-2-acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its application, whether in medicinal chemistry or material sciences .

Comparison with Similar Compounds

Alpha-Oxothiophen-2-acetonitrile can be compared with other thiophene derivatives such as 2-thiopheneacetonitrile and 2-thenoyl cyanide . While these compounds share a similar thiophene core structure, this compound is unique due to the presence of both a carbonyl and a nitrile group. This unique combination of functional groups enhances its reactivity and versatility in various chemical reactions . Other similar compounds include 2-thiopheneacetic acid and 2-thiophenecarbonyl cyanide .

Biological Activity

Alpha-Oxothiophen-2-acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with acetonitrile under specific conditions to yield the oxo-thiophene structure. The molecular formula is C₆H₄N₂OS, indicating the presence of a thiophene ring, a carbonyl group (oxo), and a nitrile functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Bacillus subtilis | 64 |

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it was tested on human breast cancer cells (MCF-7) and showed an IC50 value of 25 µM after 48 hours of exposure. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase .

Neuroprotective Activity

Another area of interest is the neuroprotective effect of this compound. Research involving neuronal cell lines indicated that this compound could mitigate oxidative stress-induced damage. Specifically, it was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in the presence of neurotoxic agents such as glutamate .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial properties of this compound against standard antibiotics. The results highlighted its superior efficacy against resistant strains, prompting further investigation into its mechanism of action.

- Cytotoxicity Assessment : In a controlled experiment, MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptosis rates correlated with higher concentrations of the compound .

- Neuroprotection Study : A neuroprotection assay using SH-SY5Y neuronal cells demonstrated that treatment with this compound significantly reduced cell death caused by oxidative stress. The compound's ability to scavenge free radicals was quantified using DCFDA assays, showing a notable decrease in ROS levels .

Properties

IUPAC Name |

thiophene-2-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKIUSDGUNAGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208796 | |

| Record name | alpha-Oxothiophen-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-78-9 | |

| Record name | α-Oxo-2-thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Oxothiophen-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Oxothiophen-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-oxothiophen-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.